Lipophilicity and Molecular Property Profile Versus 4-Nitro Analog
The 4‑bromo compound (target) exhibits a computed logP of 1.95 and a molecular weight of 280.14 g·mol⁻¹, versus the 4‑nitro analog (CAS 500887‑46‑7) with a molecular weight of 246.24 g·mol⁻¹ . While the logP of the nitro derivative has not been reported in authoritative databases, its lower molecular weight and the strongly electron‑withdrawing nitro group suggest a markedly different pharmacokinetic profile. The bromine atom contributes 79.9 Da versus the nitro group’s 46.0 Da, altering both steric bulk and lipophilicity in fragment‑based screening libraries .
| Evidence Dimension | Molecular Weight (MW) & Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 280.14; clogP = 1.95 |
| Comparator Or Baseline | 4‑Nitro analog (CAS 500887‑46‑7): MW = 246.24; clogP not reported |
| Quantified Difference | ΔMW = +33.9 g·mol⁻¹ (bromine vs. nitro weight difference: 79.9 vs. 46.0 Da) |
| Conditions | Calculated values from vendor technical datasheets; clogP by internal algorithm (Fluorochem). |
Why This Matters
Selection of the bromo over the nitro analog provides a heavier, more lipophilic scaffold with superior leaving‑group ability for Pd‑catalyzed cross‑coupling, a critical factor when downstream functionalization yields are paramount.
